N-nicotinoyl-D,L-cysteine

Description

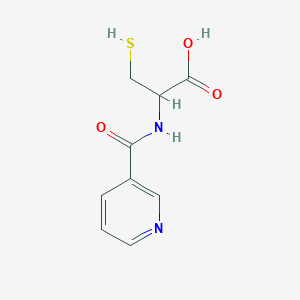

N-Nicotinoyl-D,L-cysteine is a cysteine derivative where the amino group of cysteine is conjugated with a nicotinoyl moiety (derived from nicotinic acid). This compound is structurally analogous to N-acetylcysteine (NAC), but with a nicotinoyl group replacing the acetyl group. These compounds are critical in detoxification pathways, acting as precursors to glutathione or biomarkers for xenobiotic exposure .

Properties

Molecular Formula |

C9H10N2O3S |

|---|---|

Molecular Weight |

226.25 g/mol |

IUPAC Name |

2-(pyridine-3-carbonylamino)-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C9H10N2O3S/c12-8(6-2-1-3-10-4-6)11-7(5-15)9(13)14/h1-4,7,15H,5H2,(H,11,12)(H,13,14) |

InChI Key |

XXAHMKAMYCVWLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC(CS)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Acetylcysteine (NAC)

- Structure: Acetylated at the amino group of L-cysteine (C5H9NO3S; MW 163.19 g/mol) .

- Biological Role :

- Clinical Applications :

Glutathione (GSH)

- Structure : Tripeptide (γ-glutamyl-cysteinyl-glycine).

- Comparison with NAC: NAC serves as a cysteine donor to replenish intracellular GSH . GSH has a shorter half-life and lower bioavailability compared to NAC, which is more stable and orally bioavailable .

Mercapturic Acids (N-Acetyl-S-Substituted-L-Cysteines)

These urinary metabolites are formed via glutathione conjugation and acetylation. Key examples include:

- Functional Differences :

L-Cysteine and D,L-Cysteine

- Structure: Free thiol group, non-acetylated.

- Comparison with NAC :

N,N-Diacetyl-L-Cysteine

- Structure: Dual acetyl groups on the amino and thiol groups (C7H11NO4S; MW 205.23 g/mol) .

Key Research Findings

- NAC vs. Glutathione : NAC restored glutathione levels in oxidative stress models at 50–100 µM concentrations, while GSH required higher doses due to degradation .

- Mercapturic Acids as Biomarkers : Urinary 3-HPMA levels in smokers correlate with acrolein exposure (mean concentration: 1.2 µg/g creatinine) .

- Clinical Safety: NAC doses >1,200 mg/day may cause gastrointestinal side effects, whereas mercapturic acids (e.g., 2-HPMA) are non-toxic biomarkers .

Limitations and Contradictions

- Nomenclature Confusion: clarifies that "acetylcysteine" and "N-acetylcysteine" refer to the same compound (CAS 616-91-1), though naming conventions vary .

- Data Gaps: N-Nicotinoyl-D,L-cysteine lacks direct studies in the provided evidence; comparisons rely on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.